molecular formula C23H27NO B12789712 2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine CAS No. 10058-83-0

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine

Cat. No.: B12789712
CAS No.: 10058-83-0
M. Wt: 333.5 g/mol
InChI Key: HCOMGRKAYPLDHJ-UHFFFAOYSA-N
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Description

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dihydronaphthalene core: This step involves the cyclization of a suitable precursor to form the dihydronaphthalene ring system.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenyl group: The phenyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Formation of the piperidine ring: The final step involves the formation of the piperidine ring through a cyclization reaction, often using amines and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
  • 2-[4-(6-Methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]ethyldiethylamine
  • 2-{[4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenoxy]methyl}oxirane

Uniqueness

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

10058-83-0

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

2-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)-1-methylpiperidine

InChI

InChI=1S/C23H27NO/c1-24-15-7-6-10-22(24)23-20(17-8-4-3-5-9-17)13-11-18-16-19(25-2)12-14-21(18)23/h3-5,8-9,12,14,16,22H,6-7,10-11,13,15H2,1-2H3

InChI Key

HCOMGRKAYPLDHJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C2=C(CCC3=C2C=CC(=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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